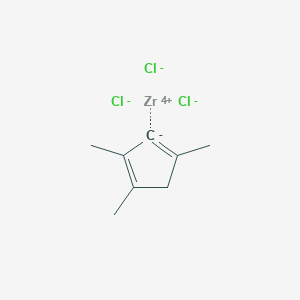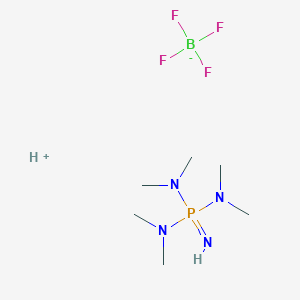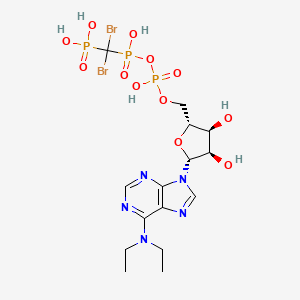
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethylcyclopentadienyl zirconium trichloride is an organometallic compound with the chemical formula C8H11Cl3Zr. It is a versatile chemical used extensively in scientific research due to its unique properties, making it ideal for catalysis, organometallic chemistry, and as a precursor in the synthesis of various functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolving zirconium tetrachloride in a suitable solvent such as toluene.
- Adding 1,2,4-trimethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
1,2,4-Trimethylcyclopentadienyl zirconium trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of zirconium oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, resulting in the formation of zirconium hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the chloride ligands are replaced by other groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl or aryl groups.
Major products formed from these reactions include zirconium oxides, zirconium hydrides, and substituted zirconium complexes .
Scientific Research Applications
1,2,4-Trimethylcyclopentadienyl zirconium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, especially in the treatment of cancer.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 1,2,4-trimethylcyclopentadienyl zirconium trichloride involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions play a crucial role in catalysis and other chemical processes, where the compound acts as a mediator to facilitate reactions .
Comparison with Similar Compounds
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be compared with other similar compounds, such as:
Cyclopentadienyl zirconium trichloride: This compound has a similar structure but lacks the methyl groups, resulting in different reactivity and applications.
Pentamethylcyclopentadienyl zirconium trichloride: This compound has five methyl groups on the cyclopentadienyl ring, leading to increased steric hindrance and different catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric effects and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
188020-78-2 |
|---|---|
Molecular Formula |
C8H11Cl3Zr |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Canonical SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Synonyms |
1,2,4-Trimethylcyclopentadienyl zirconium Trichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)


![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)

